molecular formula C19H21N3O3 B2609300 (4-Benzylpiperazin-1-yl)(2-methyl-3-nitrophenyl)methanone CAS No. 349404-12-2

(4-Benzylpiperazin-1-yl)(2-methyl-3-nitrophenyl)methanone

Cat. No.: B2609300
CAS No.: 349404-12-2
M. Wt: 339.395
InChI Key: RRZMJMADYHABOS-UHFFFAOYSA-N
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Description

“(4-Benzylpiperazin-1-yl)(2-methyl-3-nitrophenyl)methanone” is a chemical compound with the molecular formula C19H21N3O3 . Its molecular weight is 339.39 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular structure of this compound includes a benzylpiperazine moiety and a 2-methyl-3-nitrophenyl methanone group . The exact structure can be determined using techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .

Scientific Research Applications

Synthesis and Chemical Properties

  • Antileukemic Agent Synthesis : A study described the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, leading to key intermediates in the synthesis of antileukemic agent imatinib and its isomer. This showcases the compound's role in creating therapeutic agents against leukemia (Koroleva et al., 2011).
  • CNS Receptor Ligands : Another research highlighted the synthesis from (S)-serine and transformation into ligands for central nervous system (CNS) receptors, indicating its potential application in neurological research (Beduerftig et al., 2001).
  • Antibacterial Activity : A novel series of compounds including similar benzylpiperazine derivatives was evaluated for antibacterial activity, revealing potential as antimicrobial agents (Nagaraj et al., 2018).

Biological Activities

  • Endocannabinoid System Modulation : Research involving benzylpiperazinyl compounds tested on human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) demonstrated the compound's significant activity. This suggests its application in studying endocannabinoid system modulation, with implications for developing new therapeutic strategies (Morera et al., 2012).
  • Antifungal and Antiviral Agents : Studies on substituted benzimidazoles, closely related to benzylpiperazine derivatives, showed activity against fungi and viruses, indicating potential for developing new antifungal and antiviral drugs (Sharma et al., 2009).

Molecular Interactions and Structural Analyses

  • Clathrate Formation : Research into the edge-to-face interaction between aromatic rings in clathrate formation of certain derivatives provided insights into molecular interactions and crystal engineering, useful for designing new material structures (Eto et al., 2011).

Future Directions

The future directions for this compound could involve further exploration of its potential therapeutic applications, given the interesting properties of similar compounds . More research is needed to fully understand its mechanism of action and potential uses.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(2-methyl-3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-15-17(8-5-9-18(15)22(24)25)19(23)21-12-10-20(11-13-21)14-16-6-3-2-4-7-16/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZMJMADYHABOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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